ALW-II-41-27 is a small molecule classified as a type II tyrosine kinase inhibitor. [] It is specifically recognized for its high affinity and selectivity towards the EphA2 receptor tyrosine kinase, a protein implicated in various cellular processes including cell growth, survival, migration, and angiogenesis. [, , , , ] ALW-II-41-27's utility in scientific research stems from its ability to inhibit EphA2 activity, allowing researchers to elucidate the role of EphA2 in various physiological and pathological conditions, particularly in cancer. [, , , , ]
Mechanism of Action
ALW-II-41-27 functions as an ATP-competitive inhibitor of the EphA2 receptor tyrosine kinase. [, ] This means it binds to the ATP-binding site of the kinase domain, preventing ATP from binding and thus inhibiting the phosphorylation activity of EphA2. [, ] By blocking this phosphorylation, ALW-II-41-27 disrupts downstream signaling pathways usually activated by EphA2, leading to a variety of effects depending on the cell type and context. [, , , , , , , , , , ] These effects include inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis. [, , , , , , , , , , ]
Applications
Cervical Cancer: ALW-II-41-27 inhibits the proliferation, migration, and invasion of cervical cancer cells in vitro by blocking the RhoA/ROCK pathway, suggesting its potential as a therapeutic target. []
Post-Infectious Irritable Bowel Syndrome (PI-IBS): In mouse models of PI-IBS, ALW-II-41-27 reduces gastrointestinal motility, abdominal pain, oxidative stress markers, and pro-inflammatory cytokines, highlighting its potential in treating PI-IBS. []
Pneumocystis Pneumonia (PJP): ALW-II-41-27 demonstrates efficacy in reducing lung inflammation associated with PJP by inhibiting EphA2 activation in macrophages induced by Pneumocystis β-glucans. []
Colorectal Cancer: ALW-II-41-27 is shown to reverse resistance to anti-EGFR therapy in colorectal cancer models, highlighting its potential as a combination therapy to overcome drug resistance. [] Furthermore, it disrupts the formation of EphA2 phase separation condensates on cell membranes, suggesting a novel mechanism for inhibiting colorectal cancer progression. []
Lung Cancer: ALW-II-41-27 overcomes acquired resistance to EGFR kinase inhibitors in lung cancer models by decreasing tumor cell proliferation and increasing apoptosis. [, ]
Nasopharyngeal Carcinoma (NPC): Studies show that ALW-II-41-27 can sensitize radioresistant NPC cells to radiotherapy, suggesting a potential role in improving treatment outcomes. [, ]
Osteoarthritis: In preclinical models of osteoarthritis, ALW-II-41-27 reduces inflammation and pathological endochondral ossification, suggesting therapeutic potential for osteoarthritis. [, ]
Basal-Like Breast Cancer (BLBC): ALW-II-41-27 effectively inhibits tumor growth and enhances sensitivity to chemotherapy in BLBC models by targeting the KLF5-EphA2 axis and reducing tumor cell stemness. []
Gliomas: Molecular docking studies suggest that ALW-II-41-27 interacts strongly with EphA2 in gliomas, indicating its potential as a therapeutic agent. []
Bone Sarcomas: ALW-II-41-27 shows a significant dose-dependent antitumor effect in patient-derived in vitro models of bone sarcomas, demonstrating its therapeutic potential in this group of cancers. []
Urinary Tract Infections (UTIs): ALW-II-41-27 significantly reduces intracellular bacterial load in bladder epithelial cells infected with uropathogens, suggesting a potential non-antibiotic therapeutic strategy for managing UTIs. []
Melanoma: ALW-II-41-27 inhibits proliferation and migration of NRAS and BRAF mutant melanoma cell lines in vitro, highlighting its potential as a therapeutic strategy for melanomas. [, ] Additionally, it can overcome acquired resistance to BRAF and MEK inhibitors in melanoma cell lines. []
Renal Cell Carcinoma: ALW-II-41-27 suppresses tumor growth and metastasis in sunitinib-resistant renal cell carcinoma by inhibiting the YB1/EphA2 signaling axis. []
Related Compounds
HG-6-63-01
Compound Description: HG-6-63-01 is a type II tyrosine kinase inhibitor (TKI) that demonstrates inhibitory activity against the RET (rearranged during transfection) proto-oncogene. This compound exhibits nanomolar potency in blocking RET-mediated signaling and proliferation in cell lines harboring oncogenic RET mutations, including those associated with multiple endocrine neoplasia (MEN) type 2 syndromes and medullary thyroid carcinoma (MTC) [].
Relevance: HG-6-63-01 shares a similar 3-trifluoromethyl-4-methylpiperazinephenyl pharmacophore with ALW-II-41-27, which is crucial for stabilizing the inactive conformation of the RET activation loop [, ]. This structural similarity translates to their overlapping target profile, as both compounds effectively inhibit RET kinase activity and demonstrate efficacy in preclinical models of RET-driven cancers.
XMD15-44
Compound Description: XMD15-44 is another type II RET TKI that shares structural similarities with ALW-II-41-27. It effectively inhibits the activity of various oncogenic RET mutants, including the V804M "gatekeeper" mutant, which is known to confer resistance to other RET inhibitors []. This compound exhibits potent anti-proliferative effects in RET-driven cancer cell lines.
Relevance: Similar to ALW-II-41-27, XMD15-44 possesses the 3-trifluoromethyl-4-methylpiperazinephenyl pharmacophore, highlighting their shared mechanism of action in targeting RET kinase []. Both compounds effectively inhibit RET signaling and demonstrate promising antitumor activity in preclinical models.
Dasatinib
Compound Description: Dasatinib is a multi-target tyrosine kinase inhibitor that targets BCR-ABL, SRC family kinases, and other receptor tyrosine kinases []. It is clinically approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).
[¹²³I]ETB
Compound Description: [¹²³I]ETB is a radiolabeled derivative of ETB, a potent EphA2 receptor kinase inhibitor structurally based on ALW-II-41-27 []. It was designed as a potential single-photon emission computed tomography (SPECT) imaging tracer for visualizing EphA2 expression in vivo.
Relevance: [¹²³I]ETB is structurally related to ALW-II-41-27 and shares its high affinity for the EphA2 receptor []. This compound holds promise as a non-invasive imaging tool for detecting and monitoring EphA2 expression in cancers, which could aid in patient stratification and treatment planning.
ETB
Compound Description: ETB is a non-radioactive analog of [¹²³I]ETB and a potent inhibitor of EphA2 receptor kinase []. It serves as the structural basis for the development of [¹²³I]ETB and exhibits promising in vitro activity against EphA2.
Relevance: The design of ETB draws inspiration from the structure of ALW-II-41-27, indicating their shared structural features and potential for EphA2 inhibition []. ETB's potent inhibition of EphA2 receptor kinase activity highlights its potential as a therapeutic agent or as a lead compound for further optimization.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Prostaglandin E1 is a prostaglandins E. It has a role as a platelet aggregation inhibitor, a vasodilator agent, an anticoagulant and a human metabolite. It is a conjugate acid of a prostaglandin E1(1-). Alprostadil is a chemically-identical synthetic form of prostaglandin E1 (PGE1), a potent vasodilator produced endogenously. In 1996, the FDA approved the use of alprostadil, administered either with an intracavernosal injection or an intraurethral suppository, for the treatment of erectile dysfunction, and it is used in men for whom oral treatment is either contraindicated or ineffective. After administration, alprostadil promotes smooth muscle relaxation of the corpus cavernosal. Alprostadil is also used in neonatal patients with congenital heart defects that depend on a patent ductus for survival until corrective or palliative surgery can be performed. This drug causes vasodilation by directly affecting vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This results in increased pulmonary or systemic blood flow in infants. Alprostadil is a Prostaglandin Analog and Prostaglandin E1 Agonist. The mechanism of action of alprostadil is as a Prostaglandin Receptor Agonist. The physiologic effect of alprostadil is by means of Genitourinary Arterial Vasodilation and Venous Vasodilation. Alprostadil is a natural product found in Populus balsamifera, Populus candicans, and other organisms with data available. Alprostadil is the naturally occurring prostaglandin E1 (PGE1) which displays a variety of pharmacologic actions. Alprostadil is a potent vasodilator agent that increases peripheral blood flow, inhibits platelet aggregation, and induces bronchodilation. Used in the treatment of erectile dysfunction, this agent produces corporal smooth muscle relaxation by binding to PGE receptors, resulting in the activation of adenylate cyclase and the subsequent accumulation of 3'5'-cAMP. A potent vasodilator agent that increases peripheral blood flow.
Prostaglandin E1 isopropyl ester is an ester prodrug form of prostaglandin E1 (PGE1;) with enhanced lipid solubility. The ester functional group on PGE1 isopropyl ester is readily hydrolyzed in cells and in vivo to release active PGE1.1 PGE1 isopropyl ester exhibits a faster penetration flux than the free acid form of PGE1 when applied topically to isolated mouse skin. Topical administration of PGE1 isopropyl ester (1 mM) reduces fluid pressure within human dermal fibroblast cell aggregates. Alprostadil isopropyl ester is a drug used in the treatment of impotence.
Prostaglandin E1 (PGE1) is the theoretical cyclooxygenase metabolite of dihomo-γ-linolenic acid. Its pharmacology includes vasodilation, hypotension, and anti-platelet activities. The IC50 value of PGE1 for the inhibition of ADP-induced human platelet aggregation is 40 nM. PGE1 is used to treat male erectile dysfunction and to maintain ductus arteriosus patency in infants. PGE1 ethyl ester is an esterified form of the free acid which may be more amenable for certain applications. Alprostadil ethyl ester is a biochemical used in the treatment of scleroderma.
Alrestatin is a specific inhibitor of the aldose reductase enzyme. Alrestatin also inhibited gastric acid secretion and decreased the volume of gastric juice produced in pylorus-ligated rats. It is structurally related to tolrestat, another ARI that was briefly marketed before being withdrawn in 1997.